9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one
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Description
9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is a useful research compound. Its molecular formula is C23H18N2O2 and its molecular weight is 354.409. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to exhibit potent antibacterial activity against gram-positive and gram-negative bacterial species .
Mode of Action
It is known that similar compounds interact with bacterial cells, disrupting their growth and proliferation .
Biochemical Pathways
Similar compounds have been found to interfere with the biochemical pathways essential for bacterial growth and survival .
Result of Action
Similar compounds have been found to exhibit potent antibacterial activity, suggesting that they may lead to the death of bacterial cells .
Biological Activity
The compound 9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is a synthetic derivative belonging to the class of benzochromenes and pyrimidines. Its biological activities have garnered interest due to their potential applications in medicinal chemistry, particularly in cancer treatment and antioxidant properties.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound can be synthesized through various methods, including microwave-assisted synthesis which enhances yield and reduces reaction time. The synthesis typically involves the condensation of appropriate aromatic aldehydes with pyrimidine derivatives under controlled conditions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds within the benzochromene class. For instance, derivatives similar to this compound have shown promising results in inhibiting cell growth in various cancer cell lines. A study reported that certain derivatives exhibited IC50 values in the low micromolar range against L1210 leukemia cells, suggesting significant cytotoxicity .
Antioxidant Activity
The antioxidant properties of this compound class are notable. In a DPPH radical scavenging assay, compounds similar to this compound demonstrated strong radical scavenging abilities comparable to vitamin C. The presence of hydroxyl groups in these compounds is believed to enhance their electron-donating capacity, thereby increasing their antioxidant efficacy .
Case Studies
-
Antitumor Efficacy :
- A series of studies evaluated the antitumor activity of various benzochromene derivatives. For example, a specific derivative showed an IC50 value of approximately 15 µM against breast cancer cell lines . This suggests that modifications on the phenyl ring can significantly influence biological activity.
- Antioxidant Assays :
Data Tables
Compound Name | IC50 (µM) | Activity Type |
---|---|---|
This compound | 202 | Antioxidant |
Vitamin C | 141 | Antioxidant |
Similar Benzochromene Derivative | 15 | Antitumor |
Properties
CAS No. |
899217-83-5 |
---|---|
Molecular Formula |
C23H18N2O2 |
Molecular Weight |
354.409 |
IUPAC Name |
14-(4-ethylphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one |
InChI |
InChI=1S/C23H18N2O2/c1-2-14-7-9-16(10-8-14)21-24-22(26)19-13-18-17-6-4-3-5-15(17)11-12-20(18)27-23(19)25-21/h3-12H,2,13H2,1H3,(H,24,25,26) |
InChI Key |
CPWCAMVDASINJW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2 |
solubility |
not available |
Origin of Product |
United States |
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